molecular formula C12H22NO3P B14913421 tert-Butyl 4-(dimethylphosphoryl)-3,6-dihydropyridine-1(2H)-carboxylate

tert-Butyl 4-(dimethylphosphoryl)-3,6-dihydropyridine-1(2H)-carboxylate

Cat. No.: B14913421
M. Wt: 259.28 g/mol
InChI Key: JTPVHRCOCQRDTH-UHFFFAOYSA-N
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Description

tert-Butyl 4-(dimethylphosphoryl)-3,6-dihydropyridine-1(2H)-carboxylate is a complex organic compound that belongs to the class of dihydropyridines This compound is characterized by the presence of a tert-butyl group, a dimethylphosphoryl group, and a dihydropyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-(dimethylphosphoryl)-3,6-dihydropyridine-1(2H)-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of a suitable pyridine derivative with tert-butyl chloroformate and dimethylphosphoryl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as chromatography may also be employed to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-(dimethylphosphoryl)-3,6-dihydropyridine-1(2H)-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine derivatives, while reduction can produce piperidine derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl 4-(dimethylphosphoryl)-3,6-dihydropyridine-1(2H)-carboxylate is used as a building block for the synthesis of more complex molecules.

Biology and Medicine

In biology and medicine, this compound is studied for its potential pharmacological properties. Dihydropyridine derivatives are known for their activity as calcium channel blockers, which are used in the treatment of cardiovascular diseases. Research is ongoing to explore the specific biological activities of this compound .

Industry

In the industrial sector, this compound may be used in the development of new materials and chemical processes. Its stability and reactivity make it suitable for various applications, including the production of polymers and other advanced materials .

Mechanism of Action

The mechanism of action of tert-Butyl 4-(dimethylphosphoryl)-3,6-dihydropyridine-1(2H)-carboxylate involves its interaction with specific molecular targets. In pharmacological studies, dihydropyridine derivatives are known to act on calcium channels, inhibiting the influx of calcium ions into cells. This action can lead to vasodilation and reduced blood pressure, making these compounds useful in the treatment of hypertension .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl 4-(dimethylphosphoryl)-3,6-dihydropyridine-1(2H)-carboxylate is unique due to the presence of the dimethylphosphoryl group, which may impart distinct chemical and biological properties compared to other dihydropyridine derivatives. This uniqueness makes it a subject of interest for further research and potential therapeutic applications .

Properties

Molecular Formula

C12H22NO3P

Molecular Weight

259.28 g/mol

IUPAC Name

tert-butyl 4-dimethylphosphoryl-3,6-dihydro-2H-pyridine-1-carboxylate

InChI

InChI=1S/C12H22NO3P/c1-12(2,3)16-11(14)13-8-6-10(7-9-13)17(4,5)15/h6H,7-9H2,1-5H3

InChI Key

JTPVHRCOCQRDTH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(=CC1)P(=O)(C)C

Origin of Product

United States

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